molecular formula C11H16N2O4 B13651231 4-O-Methylcarbidopa

4-O-Methylcarbidopa

Cat. No.: B13651231
M. Wt: 240.26 g/mol
InChI Key: ZNEMNEYYTAHRJU-UHFFFAOYSA-N
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Description

4-O-Methylcarbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa inhibits the enzyme aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine . This compound is structurally similar to carbidopa but has a methoxy group at the 4-position of the aromatic ring.

Preparation Methods

The synthesis of 4-O-Methylcarbidopa involves several steps, starting from commercially available precursors. One common method involves the methylation of carbidopa using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-O-Methylcarbidopa undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-O-Methylcarbidopa is similar to that of carbidopa. It inhibits the enzyme aromatic-L-amino-acid decarboxylase, preventing the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the blood-brain barrier and be converted into dopamine in the brain, alleviating symptoms of Parkinson’s disease. The methoxy group at the 4-position may influence its binding affinity and specificity for the enzyme.

Comparison with Similar Compounds

4-O-Methylcarbidopa is compared with other similar compounds such as:

This compound is unique due to its specific structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMNEYYTAHRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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